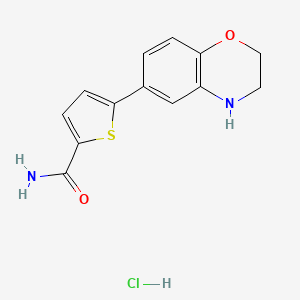

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride

Description

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride (CAS: 853574-43-3) is a synthetic organic compound characterized by a benzoxazine ring fused to a thiophene-carboxamide scaffold, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₃H₁₃ClN₂O₂S , and it has a molecular weight of 296.77 g/mol (calculated from atomic masses). While specific pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules targeting central nervous system receptors or enzymatic pathways .

Properties

IUPAC Name |

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYUTBOZCZXKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The most common method involves cyclocondensation reactions starting from appropriately substituted 2-aminophenols or their derivatives. This approach is well-documented for synthesizing benzoxazine-fused heterocycles:

- Starting materials: 2-aminophenol derivatives or related precursors bearing the thiophene moiety.

- Reaction conditions: Typically conducted in polar solvents such as ethanol or acetic acid, with acid catalysis (e.g., HCl or p-toluenesulfonic acid) to facilitate ring closure.

- Process: The amino group reacts with suitable electrophiles (e.g., aldehydes or acyl chlorides) to form the benzoxazine ring via cyclization.

Formation of the Benzoxazine Ring

The synthesis often involves the reaction of 2-aminophenols with acylating agents:

2-Aminophenol + Acyl chloride → Benzoxazine intermediate

This intermediate then undergoes further functionalization to attach the thiophene-2-carboxamide moiety.

Attachment of the Thiophene-2-Carboxamide

The key step involves coupling the benzoxazine core with a thiophene derivative bearing a carboxamide group:

- Method: Nucleophilic substitution or amide coupling reactions, often employing carbodiimide reagents (e.g., EDC, DCC) or direct amidation with thiophene-2-carboxylic acid derivatives.

- Reaction conditions: Typically performed in anhydrous solvents like DMSO or DMF at room temperature or slightly elevated temperatures (25–80°C).

Hydrochloride Salt Formation

The final step involves converting the free base or amine to its hydrochloride salt:

Amine + HCl (gas or aqueous solution) → Hydrochloride salt

This enhances water solubility and stability, which is crucial for biological applications.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Ring formation | 2-aminophenol, acyl chloride | Ethanol or acetic acid | Reflux (~80°C) | 4–8 hours | Acid catalysis promotes cyclization |

| Coupling | Thiophene-2-carboxylic acid derivative, carbodiimide (DCC, EDC), or acyl chlorides | DMSO, DMF | Room temp to 80°C | 2–12 hours | Anhydrous conditions preferred |

| Salt formation | HCl gas or aqueous HCl | Water or methanol | Room temp | 1–2 hours | pH control critical |

Data Tables of Key Research Findings

Notable Research Findings and Optimization Strategies

- Reaction Efficiency: Use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields in benzoxazine ring formation.

- Purification: Recrystallization from ethanol or acetonitrile is effective for obtaining high-purity products.

- Yield Enhancement: Employing excess acylating agents or coupling reagents can improve overall yields, especially in the amidation step.

- Scale-up Considerations: Continuous flow reactors and in-line purification techniques are being explored for industrial-scale synthesis, ensuring consistency and purity.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | Condensation of 2-aminophenols with acylating agents | High selectivity, straightforward | Requires purification of intermediates |

| Amidation | Coupling of benzoxazine derivatives with thiophene carboxylic acids | Versatile, compatible with various functional groups | Potential for side reactions if not optimized |

| Salt formation | Acidic treatment to produce hydrochloride salt | Enhances solubility and stability | Requires careful pH control |

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing benzoxazine moieties exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of benzoxazine can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, thereby exhibiting bactericidal effects. This potential makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Enzyme Inhibition

Targeting Specific Enzymes

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride has been studied for its ability to inhibit enzymes such as kinases and proteases. These enzymes play critical roles in various biological processes, including signal transduction and metabolic pathways. By inhibiting these enzymes, the compound can potentially alter disease progression in conditions like cancer and inflammatory diseases .

Material Science

Development of Advanced Materials

In material science, this compound serves as a valuable building block for synthesizing polymers and other materials with desirable properties such as thermal stability and electrical conductivity. Its incorporation into polymer matrices can enhance mechanical properties and provide functionalities such as improved flame resistance or UV stability .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against breast and colon cancer cells, showing a dose-dependent response that correlated with the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cell proliferation pathways |

| Antimicrobial agents | Disruption of bacterial enzyme function | |

| Enzyme Inhibition | Targeting kinases and proteases | Blocking active sites |

| Material Science | Synthesis of advanced polymers | Enhancing thermal and electrical properties |

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, benzoxazines have been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound features a benzoxazine-thiophene hybrid, while the benzodithiazine derivative (C₁₄H₁₁ClN₄O₄S₃) incorporates a sulfur-rich dithiazine ring, which may enhance π-π stacking interactions but reduce metabolic stability .

Functional Groups: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like the thiophenone derivative (C₅H₆O₂S), which lacks ionizable groups . The benzodithiazine derivative’s methyl carboxylate and hydrazine groups suggest reactivity toward nucleophilic substitution or chelation, unlike the stable carboxamide in the target compound .

Molecular Complexity :

- The β-lactam derivative (MW 548.61) exhibits higher complexity due to its stereochemistry and multiple amide bonds, likely requiring advanced synthetic protocols compared to the simpler thiophene-based compounds .

Biological Activity

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework combining a benzoxazine moiety with a thiophene ring and a carboxamide group. The molecular formula is , and it possesses a molecular weight of approximately 234.27 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with serotonin receptors (5HT3), which are implicated in various neurological processes. Studies have shown that modifications to the benzoxazine structure can enhance receptor affinity and antagonistic activity .

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes by binding to their active sites, disrupting normal substrate access and leading to altered cellular signaling pathways.

Biological Activities

Research indicates that 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride significantly inhibited cell growth in A431 (epidermoid carcinoma) cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that treatment with the compound reduced neuronal cell death and improved cell viability in models of neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Q. What computational approaches predict metabolite formation?

Q. How to address hygroscopicity issues in the hydrochloride salt form?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.